N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of a piperidine ring, a pyrimidin-2-yloxy group, and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and materials, serving as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)piperidine-2-carboxamide: Shares the difluorophenyl and piperidine moieties but lacks the pyrimidin-2-yloxy group.
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Similar structure but with dimethylphenyl instead of difluorophenyl.
Uniqueness
N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-13-5-1-6-14(19)15(13)22-17(24)23-9-2-4-12(10-23)11-25-16-20-7-3-8-21-16/h1,3,5-8,12H,2,4,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCPGTQBNZNXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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